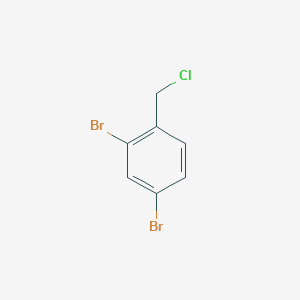

2,4-Dibromobenzyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5Br2Cl |

|---|---|

Molecular Weight |

284.37 g/mol |

IUPAC Name |

2,4-dibromo-1-(chloromethyl)benzene |

InChI |

InChI=1S/C7H5Br2Cl/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2 |

InChI Key |

QLVQTCXIMYVNNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibromobenzyl Chloride and Analogous Halogenated Benzyl Systems

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of a halogen atom at the benzylic position of a pre-existing substituted toluene (B28343) molecule. These reactions are typically initiated by light or chemical initiators and proceed via a free-radical chain mechanism.

Free Radical Bromination at the Benzylic Position

Free radical bromination is a highly selective method for introducing a bromine atom at the benzylic position of toluene and its derivatives. This reaction, often referred to as the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions (light). manac-inc.co.jpsci-hub.se

The mechanism begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the benzylic methyl group of a substituted toluene, such as 2,4-dibromotoluene (B1294801). chemistrysteps.comlibretexts.org This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.com The resonance-stabilized benzylic radical then reacts with a molecule of bromine (Br₂), which can be formed in situ from the reaction of HBr with NBS, to yield the benzylic bromide product and a new bromine radical, thus propagating the chain reaction. manac-inc.co.jplibretexts.orgyoutube.com

The use of NBS is advantageous as it maintains a low, constant concentration of Br₂ in the reaction mixture, which minimizes competing electrophilic addition to the aromatic ring or the formation of dibrominated side products. manac-inc.co.jplibretexts.org The reaction is highly regioselective for the weakest C-H bond, which is the benzylic position. libretexts.org

Table 1: Examples of Free Radical Benzylic Bromination

| Substrate | Reagent(s) | Initiator/Condition | Product |

|---|---|---|---|

| Toluene | NBS | Light | Benzyl (B1604629) bromide |

| p-Toluic acid | NBS | Benzoyl Peroxide | α-Bromo-p-toluic acid sci-hub.se |

| Ethylbenzene | NBS | Light/Heat | 1-Bromo-1-phenylethane |

| 2,4-Dibromotoluene | NBS | AIBN/Light | 2,4-Dibromobenzyl bromide |

Selective Chlorination Strategies of Brominated Toluene Precursors

The synthesis of 2,4-Dibromobenzyl chloride can be achieved through the direct chlorination of 2,4-Dibromotoluene at the benzylic position. This process is analogous to the industrial synthesis of other substituted benzyl chlorides, such as 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene. patsnap.com The reaction involves the introduction of chlorine gas to the heated substrate, often under illumination to facilitate the formation of chlorine radicals. patsnap.com

The reaction proceeds via a free-radical chain mechanism similar to bromination. A chlorine radical abstracts a benzylic hydrogen from 2,4-dibromotoluene, forming a resonance-stabilized 2,4-dibromobenzyl radical. This radical then reacts with a molecule of chlorine (Cl₂) to form the desired this compound and a new chlorine radical. While chlorination is generally less selective than bromination, the enhanced reactivity of the benzylic position allows for a targeted reaction. masterorganicchemistry.comyoutube.com

To optimize the reaction and minimize side products, such as dichlorination at the benzylic position or nuclear chlorination, reaction conditions must be carefully controlled. This includes regulating the temperature, the rate of chlorine addition, and the use of radical initiators like azobisisobutyronitrile (AIBN). patsnap.comgoogle.com

Table 2: Research Findings on Selective Benzylic Chlorination

| Precursor | Reagent(s) | Catalyst/Condition | Temperature | Product |

|---|---|---|---|---|

| 2,4-Dichlorotoluene | Chlorine (gas) | Azobisisobutyronitrile, Light | 120-130°C | 2,4-Dichlorobenzyl chloride patsnap.com |

| 2,4-Dichlorotoluene | Chlorine (gas) | Azobisisobutyronitrile | 95-105°C | 2,4-Dichlorobenzyl chloride google.com |

| Toluene | Chlorine (gas) | Zirconium tetrachloride | Not Specified | Mixture of chlorotoluenes google.com |

Transformations from Substituted Benzyl Derivatives

An alternative to direct halogenation of the methyl group involves the chemical modification of precursors that are already functionalized at the benzylic position. These methods include starting from substituted toluenes that undergo further derivatization or converting benzyl alcohols into the target benzyl chloride.

Derivatization of 2,4-Dibromotoluene Analogues

2,4-Dibromotoluene serves as a key precursor for the synthesis of this compound. nih.gov The reactivity of the methyl group in 2,4-dibromotoluene is central to its conversion. The free-radical halogenation reactions described previously (Sections 2.1.1 and 2.1.2) are primary examples of its direct derivatization. The presence of the two bromine atoms on the aromatic ring influences the electronic properties of the molecule but does not prevent the characteristic free-radical reactions at the benzylic position.

Other multi-step synthetic pathways can also be envisioned starting from 2,4-dibromotoluene. For instance, oxidation of the methyl group would yield 2,4-dibromobenzoic acid. This acid could then be converted to its acid chloride, 2,4-dibromobenzoyl chloride, followed by a selective reduction to furnish this compound. This indirect route provides an alternative to direct free-radical chlorination, although it involves more synthetic steps.

Conversion from Corresponding Benzyl Alcohols via Chlorination

A common and efficient method for the synthesis of benzyl chlorides is the chlorination of the corresponding benzyl alcohols. For the target compound, this involves the conversion of 2,4-dibromobenzyl alcohol to this compound. lookchem.comtcichemicals.com This transformation is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chlorine atom.

Several reagents can effect this conversion, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being among the most common. lookchem.comaskfilo.comyoutube.com When using thionyl chloride, the alcohol's hydroxyl group attacks the sulfur atom, and after a series of steps, a chlorosulfite intermediate is formed. The chloride ion then attacks the benzylic carbon, leading to the formation of the benzyl chloride product along with gaseous byproducts sulfur dioxide and hydrogen chloride. youtube.com This method is often preferred due to the clean nature of the reaction, as the byproducts are easily removed. youtube.com

Another documented method for this specific conversion utilizes phosphorus pentachloride at elevated temperatures (120 °C). lookchem.com

Table 3: Common Chlorinating Agents for Converting Benzyl Alcohols to Benzyl Chlorides

| Reagent | Byproducts | Mechanism | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | SNi (often with inversion, SN2-like) | Byproducts are gases, leading to a clean reaction. askfilo.comyoutube.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | SN2 | Effective but produces a liquid byproduct that requires separation. lookchem.com |

| Concentrated HCl | H₂O | SN1 | Typically requires a Lewis acid catalyst (e.g., ZnCl₂). Prone to carbocation rearrangements in susceptible substrates. |

Catalytic Systems in Halogenated Benzyl Synthesis

Catalysis plays a crucial role in the synthesis of halogenated benzyl compounds by improving reaction rates, selectivity, and yields. Catalysts can function as radical initiators, Lewis acids, or components of more complex photocatalytic systems.

In free-radical halogenations, catalysts are primarily radical initiators like AIBN or benzoyl peroxide, which generate the initial radical species needed to start the chain reaction upon thermal decomposition. sci-hub.sepatsnap.com

Lewis acid catalysts, such as zinc chloride (ZnCl₂), iron trichloride (B1173362) (FeCl₃), and aluminum chloride (AlCl₃), are often employed in halogenation reactions. google.comgoogle.com For instance, in the conversion of benzyl alcohols to chlorides using HCl, ZnCl₂ activates the C-O bond, making the hydroxyl group a better leaving group. tennessee.edu In the context of nuclear halogenation (halogenation of the aromatic ring), Lewis acids polarize the halogen molecule, but for side-chain (benzylic) halogenation, radical conditions are required. rsc.orggoogle.commdpi.com

More advanced methods utilize photocatalysis. Visible-light photocatalysis, often employing iridium or ruthenium complexes, can generate benzyl radicals from benzyl halides under mild conditions. nih.govchemrxiv.org These systems can be used in cooperative catalysis, where a nucleophilic catalyst like lutidine first reacts with the benzyl halide. This intermediate is more easily reduced by the photocatalyst to generate the benzyl radical, enabling a broader range of substrates to be used. nih.govacs.org These modern catalytic approaches offer greener and more efficient routes for creating complex molecules from halogenated benzyl precursors. chemrxiv.org

Role of Lewis Acids in Aromatic Halogenation

The introduction of halogen substituents onto an aromatic ring, a key step in forming the dibromo-scaffold of this compound, is frequently accomplished via electrophilic aromatic substitution. This reaction is significantly accelerated by the presence of a Lewis acid catalyst. The primary function of the Lewis acid is to polarize the halogen molecule (e.g., Br₂ or Cl₂), thereby increasing its electrophilicity and rendering it more reactive towards the electron-rich aromatic ring. uobabylon.edu.iqmasterorganicchemistry.com

The mechanism involves the Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), accepting a pair of electrons from one of the halogen atoms. masterorganicchemistry.com This interaction creates a highly polarized complex, which effectively acts as a source of a positive halogen ion (X⁺). The aromatic ring then attacks this electrophilic species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring.

Zirconium(IV) chloride (ZrCl₄) has been identified as a particularly effective and versatile Lewis acid catalyst for the halogenation of aromatic compounds under mild conditions. researchgate.netlookchem.com It can be used with a variety of halogenating agents, including N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), to achieve high selectivity in chlorination and bromination reactions. researchgate.net For instance, studies have shown that ZrCl₄ can catalyze the benzylic bromination of toluene derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, proceeding through a radical-generation pathway. researchgate.netnih.gov This contrasts with Brønsted acids, which tend to promote bromination on the aromatic ring itself. researchgate.netnih.gov

The choice of Lewis acid and reaction conditions can influence the outcome of the halogenation. While strong Lewis acids are generally required for less reactive aromatic rings, milder catalysts can be employed for activated systems. masterorganicchemistry.com

Table 1: Selected Lewis Acids in Aromatic and Benzylic Halogenation Data table based on research findings.

| Lewis Acid Catalyst | Halogenating Agent | Substrate Type | Key Findings |

| Zirconium(IV) chloride (ZrCl₄) | DBDMH | Aromatic side chains | Showed the highest catalytic activity for benzylic bromination under mild conditions. researchgate.netnih.gov |

| Zirconium(IV) chloride (ZrCl₄) | NCS, NBS, NIS | Aromatic compounds | Enables efficient and highly selective chlorination, bromination, and iodination. researchgate.net |

| Iron(III) chloride (FeCl₃) | Cl₂ | Benzene (B151609) | A standard catalyst used to generate a stronger electrophile for chlorination. uobabylon.edu.iqmasterorganicchemistry.com |

| Zinc chloride (ZnCl₂) | BTMA⁺Br₃⁻ | Alkyl benzenes | Effectively brominates less reactive aromatic compounds. gla.ac.uk |

Transition Metal Catalysis in Benzylic Functionalization

Functionalizing the benzylic position—the sp³-hybridized carbon directly attached to the aromatic ring—is a distinct challenge from aromatic ring halogenation. While traditional methods often rely on radical chain reactions initiated by light or heat, these can sometimes lack selectivity. fiu.edulibretexts.org Transition metal catalysis has emerged as a powerful alternative for the direct and selective functionalization of benzylic C-H bonds. mdpi.comrsc.org

Copper-based catalysts have been extensively studied for this purpose. For example, a method for the site-selective chlorination of benzylic C-H bonds uses a Cu(I)Cl/bis(oxazoline) catalyst system. nih.govnih.gov In this process, N-fluorobenzenesulfonimide (NFSI) acts as the oxidant. The proposed mechanism suggests that the copper(I) catalyst reacts with NFSI to generate a radical species that abstracts a hydrogen atom from the benzylic position. nih.gov The resulting benzylic radical is then intercepted by the copper(II) species to form the chlorinated product. This method demonstrates high benzylic selectivity compared to traditional chlorination protocols. nih.govnih.gov

Other transition metals, including palladium and nickel, have also been employed in aryl-benzyl cross-coupling reactions, which involve the formation of a bond between an aryl group and a benzylic carbon. epa.gov These reactions often use benzylic halides as starting materials and couple them with arylmetal compounds. epa.gov While not a direct C-H functionalization, these methods are crucial for building more complex molecules from halogenated benzyl systems. The development of transition metal-catalyzed benzylic functionalization provides a versatile strategy for creating carbon-carbon and carbon-heteroatom bonds under controlled conditions. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Benzylic Functionalization Data table based on research findings.

| Catalyst System | Reagents | Substrate | Product Type |

| Cu(I)Cl/bis(oxazoline) | NFSI (oxidant), KCl (Cl source) | Alkyl arenes | Benzylic chlorides nih.govnih.gov |

| Mn powder / Cu(OAc)₂ | Benzyl chlorides | C₆₀ (Fullerene) | 1,4-dibenzylated fullerenes rsc.org |

| Copper, Nickel, or Palladium catalysts | Arylmetal compounds (ArM) | Benzylic halides (ArCH₂X) | Cross-coupled products (Ar-CH₂-Ar) epa.gov |

| Nano-Cu@CuCl | Inorganic salts (acidic conditions) | Alkylarenes | Benzylic chlorides mdpi.com |

Control of Regioselectivity and Stereochemistry in Synthesis

Achieving the precise architecture of a molecule like this compound requires stringent control over the placement of each substituent. This control is broadly defined by the principles of regioselectivity and, in analogous chiral systems, stereochemistry.

Regioselectivity in the synthesis of di- and tri-substituted benzene derivatives is governed by the directing effects of the substituents already present on the ring during electrophilic aromatic substitution. For the synthesis of a 2,4-dibrominated pattern, the sequence of reactions is critical. For instance, starting with bromobenzene, the bromo group acts as an ortho-, para-director. A subsequent bromination reaction would yield a mixture of 1,2-dibromobenzene (B107964) and 1,4-dibromobenzene. To achieve the 2,4-disubstituted pattern found in the target molecule, one might start with a substrate that directs incoming electrophiles to the desired positions. For example, the chloromethylation of 1,3-dibromobenzene (B47543) or the benzylic chlorination of 2,4-dibromotoluene would be plausible routes where the regiochemistry of the final product is pre-determined by the starting material.

Benzylic halogenation itself is a highly regioselective process. The benzylic C-H bond is significantly weaker than other sp³-hybridized C-H bonds in an alkyl side chain and is also weaker than the sp² C-H bonds of the aromatic ring. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org Consequently, radical halogenation reactions using reagents like N-bromosuccinimide (NBS) with light or a radical initiator will selectively occur at the benzylic position. fiu.edulibretexts.org Similarly, transition metal-catalyzed C-H functionalization methods are often highly selective for the benzylic site. nih.gov

Stereochemistry is not a factor in this compound itself, as its benzylic carbon is not a stereocenter. However, in the synthesis of analogous halogenated benzyl systems where the benzylic carbon is bonded to two different groups (in addition to the aryl ring and the halogen), controlling the stereochemistry becomes crucial. Synthetic methods that can generate a specific enantiomer or diastereomer are highly valued.

One common strategy involves the nucleophilic substitution of a chiral benzylic alcohol. organic-chemistry.org Using reagents that proceed through an Sₙ2-type mechanism can lead to an inversion of stereochemistry at the benzylic center. For example, alcohols can be converted to alkyl chlorides with stereochemical inversion using diethylcyclopropenone as a Lewis base organocatalyst and benzoyl chloride as a reagent. organic-chemistry.org Enantioenriched benzylic sulfides have also been converted to their corresponding chlorides with high stereospecificity and inversion of configuration using (dichloroiodo)benzene. organic-chemistry.org These methods highlight how stereochemical control can be exerted in the synthesis of chiral benzylic halides, an important consideration for the preparation of biologically active molecules and advanced materials.

Chemical Reactivity and Mechanistic Pathways of 2,4 Dibromobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The carbon atom of the chloromethyl group (-CH2Cl) is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. Such reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. libretexts.orglibretexts.org

Nucleophilic substitution reactions are fundamental to the chemistry of benzyl (B1604629) halides. spcmc.ac.in The specific pathway, either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular), is determined by factors such as the stability of the carbocation intermediate, the strength of the nucleophile, the solvent polarity, and the structure of the electrophile. libretexts.org

SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate (2,4-dibromobenzyl chloride) and the nucleophile. chemicalnote.commasterorganicchemistry.com SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org Due to the backside attack of the nucleophile, this mechanism results in an inversion of configuration if the carbon is a stereocenter. libretexts.orglibretexts.org For benzyl halides, steric hindrance around the reaction center is a key factor; primary benzylic halides like this compound are well-suited for SN2 reactions. libretexts.orgmasterorganicchemistry.com

SN1 Mechanism: This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.com The rate of an SN1 reaction depends only on the concentration of the substrate. pharmaguideline.com Benzylic systems can favor the SN1 pathway because the resulting benzyl carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. spcmc.ac.in Polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, facilitate this mechanism. libretexts.orglibretexts.org

For this compound, a mixed SN1/SN2 mechanism can be observed, particularly in solvents of intermediate polarity. The presence of the benzene ring provides resonance stabilization for a potential carbocation, making the SN1 pathway more accessible than for a simple primary alkyl halide. spcmc.ac.in

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, R₂NH) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Intermediate | Resonance-stabilized benzylic carbocation | Pentacoordinate transition state |

The two bromine atoms on the aromatic ring significantly influence the rate of nucleophilic substitution at the benzylic carbon. Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). ucalgary.ca

For nucleophilic substitution reactions, the inductive effect is generally more dominant in the case of halogens. The electron-withdrawing nature of the bromine atoms deactivates the ring, which can destabilize the benzylic carbocation intermediate required for the SN1 pathway. This destabilization would slow down the rate of an SN1 reaction compared to unsubstituted benzyl chloride.

In the context of the SN2 mechanism, the electron-withdrawing bromine atoms make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This would tend to increase the rate of an SN2 reaction. However, the ortho-bromine atom can also introduce steric hindrance, which may slightly impede the backside attack of the nucleophile, potentially slowing the reaction rate compared to its para-substituted counterpart. nih.gov Generally, ortho-substituted benzyl halides tend to be slightly less reactive than their para-isomers due to this steric effect. nih.gov

This compound reacts with a wide array of nucleophiles to form new carbon-heteroatom bonds, a cornerstone of its synthetic utility.

Amines: Primary and secondary amines react with this compound to yield the corresponding N-substituted benzylamines. These reactions typically follow an SN2 pathway. ias.ac.in The reaction rate is influenced by the nucleophilicity of the amine. Electron-releasing groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. ias.ac.in

Thiols: Thiols and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles due to the high polarizability of sulfur. chemistrysteps.commdpi.com They readily displace the chloride from this compound to form thioethers (sulfides). chemistrysteps.com These reactions are typically fast and proceed via an SN2 mechanism.

Alkoxides: Alkoxides (RO⁻), the conjugate bases of alcohols, are strong nucleophiles that react with this compound to form benzyl ethers. The reaction is a classic example of the Williamson ether synthesis and proceeds through an SN2 mechanism.

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| Amines | Diethylamine | N-(2,4-Dibromobenzyl)diethylamine |

| Thiols/Thiolates | Sodium ethanethiolate | 2,4-Dibromobenzyl ethyl sulfide |

| Alkoxides | Sodium methoxide | 1-(Methoxymethyl)-2,4-dibromobenzene (Ether) |

Electrophilic Aromatic Substitution on the Dibromophenyl Ring

While the benzylic carbon is a site for nucleophilic attack, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.eg The rate and position of this substitution are governed by the directing effects of the substituents already present: the two bromine atoms and the chloromethyl group. makingmolecules.com

In electrophilic aromatic substitution, the existing substituents on the benzene ring determine the position of the incoming electrophile. youtube.com

Bromine Atoms: Halogens are classified as deactivating, ortho, para-directors. youtube.commasterorganicchemistry.com They withdraw electron density from the ring through their inductive effect, making the ring less reactive towards electrophiles than benzene itself. ucalgary.ca However, through resonance, they can donate a lone pair of electrons to the ring, which stabilizes the carbocation intermediate (sigma complex) formed during the attack at the ortho and para positions. makingmolecules.com

Benzylic Chloride Group (-CH₂Cl): The chloromethyl group is a weakly deactivating group. The electronegative chlorine atom withdraws electron density inductively. Like other alkyl groups, it is considered an ortho, para-director. ucalgary.ca

When all three substituents are considered, their directing effects must be combined. The two bromine atoms are at positions 2 and 4. The chloromethyl group is at position 1. All three are ortho, para-directors. The available positions for substitution are 3, 5, and 6.

Position 6 is ortho to the -CH₂Cl group and ortho to the Br at C2.

Position 5 is meta to the -CH₂Cl and C2-Br, but ortho to the C4-Br.

Position 3 is ortho to the C2-Br and ortho to the C4-Br, but meta to the -CH₂Cl.

| Substituent | Type | Directing Effect |

|---|---|---|

| -Br (at C2 and C4) | Deactivating | Ortho, Para |

| -CH₂Cl (at C1) | Weakly Deactivating | Ortho, Para |

Given that the ring is already heavily halogenated and deactivated, further functionalization via electrophilic aromatic substitution is challenging but possible.

Competitive Halogenation: Introducing a third halogen, such as through bromination (Br₂/FeBr₃), would be a difficult reaction. masterorganicchemistry.com The incoming bromine electrophile would be directed to one of the remaining open positions (3, 5, or 6), as dictated by the existing substituents. The most likely product would be substitution at the least sterically hindered position that is activated by the directing groups, possibly position 5 or 6.

Other Functionalizations: Reactions like nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation/acylation would also be significantly retarded due to the deactivating effects of the bromine and chloromethyl groups. youtube.com Friedel-Crafts reactions, in particular, are often unsuccessful on strongly deactivated rings. If these reactions were to proceed, they would require harsh conditions, and the regioselectivity would be controlled by the combined directing effects of the existing groups, leading to a mixture of isomers. makingmolecules.com

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of both a benzylic C-Cl bond and two aromatic C-Br bonds in this compound opens up a range of possibilities for selective cross-coupling reactions, allowing for the stepwise or simultaneous formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective in promoting the formation of carbon-carbon bonds by coupling organic halides with various organometallic reagents. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar benzyl halides and aryl bromides in Suzuki-Miyaura, Heck, and Sonogashira reactions provides a strong basis for predicting its behavior.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. For this compound, selective coupling at either the benzylic chloride or the aryl bromide positions could be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions. Generally, the C-Br bonds on the aromatic ring are more reactive towards oxidative addition to palladium than the benzylic C-Cl bond.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 2,4-Dibromobenzyl-aryl | Data not available |

| Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-110 | Aryl-(2,4-dibromophenyl)methane | Data not available |

Heck Reaction: This reaction involves the coupling of an organic halide with an alkene. The reactivity of the different carbon-halogen bonds in this compound would again be a key factor in determining the product distribution. The reaction typically requires a base to neutralize the hydrogen halide formed.

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | Substituted stilbene (B7821643) derivative | Data not available |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMAc | 120-140 | Substituted cinnamate (B1238496) ester | Data not available |

Sonogashira Coupling: This reaction couples an organic halide with a terminal alkyne and typically requires both a palladium catalyst and a copper(I) co-catalyst. The C-Br bonds are generally more reactive than the C-Cl bond in this transformation.

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/Toluene | 50-70 | 2,4-Dibromo-1-(phenylethynyl)benzene derivative | Data not available |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60-80 | 2,4-Dibromo-1-(hex-1-yn-1-yl)benzene derivative | Data not available |

Copper-Mediated Coupling Processes

Copper-mediated coupling reactions, such as the Ullmann and Goldberg reactions, are powerful methods for forming carbon-heteroatom bonds. These reactions are particularly useful for the formation of C-N, C-O, and C-S bonds.

Ullmann Condensation: This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper. The aromatic C-Br bonds of this compound would be the expected sites of reaction. Traditional Ullmann conditions often require high temperatures, but modern ligand-accelerated protocols can proceed under milder conditions.

| Nucleophile | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenol | CuI | 1,10-Phenanthroline | K₂CO₃ | Pyridine | 120-150 | 2,4-Dibromo-1-phenoxybenzene derivative | Data not available |

| Aniline (B41778) | Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100-130 | N-(2,4-Dibromophenyl)aniline derivative | Data not available |

Goldberg Reaction: A variation of the Ullmann condensation, the Goldberg reaction specifically refers to the copper-catalyzed N-arylation of amides. This provides a direct route to N-aryl amides from aryl halides.

| Amide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzamide | CuI | L-Proline | K₂CO₃ | DMSO | 90-110 | N-(2,4-Dibromophenyl)benzamide | Data not available |

| Acetamide | Cu(acac)₂ | DMEDA | K₃PO₄ | Toluene | 100-120 | N-(2,4-Dibromophenyl)acetamide | Data not available |

Radical Reactions and Their Benzylic Specificity

The benzylic C-H bonds of toluene and its derivatives are significantly weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. This makes the benzylic position a prime target for radical reactions. In the case of this compound, the benzylic carbon is already fully substituted with a chlorine atom, precluding direct hydrogen abstraction. However, radical reactions can be initiated by homolytic cleavage of the C-Cl bond.

Free radical halogenation of 2,4-dibromotoluene (B1294801) with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would selectively occur at the benzylic position to form 2,4-dibromobenzyl bromide, demonstrating the high specificity of radical reactions for the benzylic position. The mechanism proceeds through a radical chain reaction involving initiation, propagation, and termination steps.

Rearrangement and Fragmentation Pathways

The study of rearrangement and fragmentation pathways, typically through mass spectrometry, provides valuable insights into the structure and stability of ions derived from a molecule. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragmentation patterns.

Upon electron impact, the molecule would form a molecular ion [C₇H₅Br₂Cl]⁺˙. A prominent fragmentation pathway for benzyl halides is the cleavage of the carbon-halogen bond at the benzylic position. In this case, cleavage of the C-Cl bond would lead to the formation of the 2,4-dibromobenzyl cation ([C₇H₅Br₂]⁺). This cation is expected to be relatively stable due to the potential for resonance delocalization of the positive charge into the aromatic ring.

Another common fragmentation pathway for aromatic compounds is the loss of the halogen atoms from the ring. This could occur sequentially, leading to fragments corresponding to [M-Br]⁺ and [M-Br-Br]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic clusters for the molecular ion and any fragment ions containing these halogens, aiding in their identification.

Furthermore, benzyl cations are known to undergo rearrangement to the more stable tropylium (B1234903) ion structure (a seven-membered aromatic ring). It is plausible that the 2,4-dibromobenzyl cation could rearrange to a dibromotropylium ion.

Derivatization and Chemical Transformations of 2,4 Dibromobenzyl Chloride for Complex Molecule Construction

Synthesis of Heterocyclic Compounds Utilizing 2,4-Dibromobenzyl Chloride

The electrophilic nature of the benzylic carbon in this compound allows for its effective use in the alkylation of heteroatoms, providing a straightforward entry into various heterocyclic systems. This is particularly valuable for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles.

Formation of Triazolium Derivatives

Triazolium salts are a class of N-heterocyclic compounds with significant applications, including as precursors to N-heterocyclic carbenes (NHCs). The synthesis of 1,2,4-triazolium salts can be readily achieved through the quaternization of a 1,2,4-triazole (B32235) derivative with an appropriate alkylating agent. In this context, this compound can serve as the benzylating agent.

The general synthetic approach involves the reaction of a 1-substituted-1H-1,2,4-triazole with this compound. The nucleophilic nitrogen atom of the triazole ring attacks the electrophilic benzylic carbon of this compound, leading to the formation of a 1,4-disubstituted-1H-1,2,4-triazol-4-ium chloride. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724), often in the presence of a base to facilitate the reaction. google.com For instance, the reaction of 1,2,4-triazole with benzyl (B1604629) bromide in the presence of sodium hydroxide (B78521) in a mixture of acetonitrile and methanol (B129727) at reflux results in the formation of 1,4-dibenzyl-1,2,4-triazolium bromide. google.com A similar strategy can be employed using this compound.

An analogous synthesis has been reported for a related compound, 4-Amino-1-(2-(2,4-dibromophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium bromide, which was synthesized from 4-amino-4H-1,2,4-triazole and 2-bromo-1-(2,4-dibromophenyl)ethan-1-one in acetonitrile. libretexts.org This highlights the utility of the 2,4-dibromophenyl moiety in the formation of triazolium salts.

Table 1: Synthesis of Triazolium Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1-Substituted-1H-1,2,4-triazole | This compound | 1-(Substituted)-4-(2,4-dibromobenzyl)-1H-1,2,4-triazol-4-ium chloride |

Construction of Other Nitrogen, Oxygen, and Sulfur Heterocycles

The reactivity of this compound as an alkylating agent extends to the synthesis of a wide array of other heterocyclic systems containing nitrogen, oxygen, or sulfur.

Nitrogen Heterocycles: The benzyl group can be introduced into various nitrogen-containing rings through N-alkylation reactions. For example, substituted pyridines, pyrazoles, and indoles can be synthesized using benzyl halides as starting materials. researchgate.netquora.comlibretexts.org The reaction of an N-H containing heterocycle with this compound, typically in the presence of a base, would lead to the corresponding N-(2,4-dibromobenzyl) heterocyclic derivative.

Oxygen Heterocycles: While direct O-alkylation to form simple ethers is a common transformation, this compound can also be a precursor for more complex oxygen-containing heterocycles. For instance, multi-component reactions involving arynes can lead to the formation of benzo-fused oxygen heterocycles. nih.gov Although not a direct reaction of this compound, its derivatives could potentially be used in such synthetic strategies.

Sulfur Heterocycles: The synthesis of sulfur-containing heterocycles can also be achieved using this compound. Thioethers can be readily formed by the reaction of thiols with benzyl halides. This S-alkylation can be the initial step in the construction of more complex sulfur heterocycles. For example, thiazolium salts can be synthesized from the reaction of thiosemicarbazides with phenacyl bromide derivatives, a reaction type where a 2,4-dibromobenzyl-containing electrophile could potentially be employed. sigmaaldrich.com Additionally, multi-component reactions involving elemental sulfur can lead to the formation of various sulfur heterocycles. fiveable.mewisdomlib.org

Functionalization of the Dibromophenyl Moiety

Beyond its role as an alkylating agent, the dibromophenyl ring of this compound offers opportunities for further functionalization, allowing for the introduction of various chemical groups to tailor the properties of the resulting molecules.

Introduction of Aldehyde and Ketone Functionalities

The introduction of carbonyl groups, such as aldehydes and ketones, onto the dibromophenyl ring significantly enhances the synthetic utility of the molecule, providing a handle for further transformations.

Aldehyde Functionalities: Formylation of aryl halides can be achieved through various methods. One modern approach involves a redox-neutral formylation of aryl chlorides using 1,3-dioxolane (B20135) in the presence of a nickel and photoredox catalyst. wikipedia.org This method avoids the use of high-pressure carbon monoxide and stoichiometric reductants. Such a strategy could potentially be adapted for the formylation of the 2,4-dibromophenyl moiety.

Ketone Functionalities: The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones. researchgate.netfiveable.meyoutube.comyoutube.comgoogle.com This reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comyoutube.com The 2,4-dibromophenyl ring of a this compound derivative could undergo Friedel-Crafts acylation to introduce a ketone group. The position of acylation would be directed by the existing bromine and benzyl chloride substituents. Another approach involves the reaction of a benzyl chloride with an acid chloride in the presence of zinc powder and a palladium catalyst to produce benzyl ketones. nih.gov

Table 2: Introduction of Carbonyl Functionalities

| Functional Group | Synthetic Method | Key Reagents |

|---|---|---|

| Aldehyde | Redox-neutral formylation | 1,3-dioxolane, Nickel catalyst, Photoredox catalyst wikipedia.org |

| Ketone | Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) youtube.comyoutube.com |

Modification for Sulfonamide Derivatives

Sulfonamides are an important class of compounds in medicinal chemistry. The synthesis of sulfonamide derivatives from this compound can be envisioned through a multi-step sequence. A common method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride. youtube.comyoutube.commasterorganicchemistry.com

To prepare a sulfonamide derivative from this compound, the first step would be the conversion of the benzyl chloride to the corresponding benzylamine. This can be achieved through various methods, such as the Gabriel synthesis or by direct amination with ammonia (B1221849) or a primary amine. The resulting 2,4-dibromobenzylamine can then be reacted with a suitable sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the desired N-(2,4-dibromobenzyl)sulfonamide. youtube.com

Preparation of Polybrominated Aromatic Analogs and Related Derivatives

The 2,4-dibromophenyl moiety of this compound can be subjected to further bromination to generate polybrominated aromatic analogs. These highly halogenated compounds are of interest in various fields, including materials science and as intermediates in organic synthesis.

The introduction of additional bromine atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution. nih.govwisdomlib.orggoogle.com The bromination of bromo-derivatives of aromatic compounds can be carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst, like concentrated sulfuric acid for electrophilic bromination, or a radical initiator, such as benzoyl peroxide, for free radical bromination. wikipedia.org The existing bromine atoms on the ring will influence the position of further substitution. For instance, the bromination of 4-bromo-2-fluorotoluene (B1265965) can selectively yield polyhalogenated products. Similarly, the bromination of aniline (B41778) with excess aqueous bromine readily produces 2,4,6-tribromoaniline. libretexts.orgmasterorganicchemistry.com By selecting appropriate reaction conditions and brominating agents, it is possible to control the degree and regioselectivity of bromination on the 2,4-dibromophenyl ring of this compound or its derivatives to obtain tri- or tetra-brominated analogs. google.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazole |

| 1-Substituted-1H-1,2,4-triazole |

| 1,4-Disubstituted-1H-1,2,4-triazol-4-ium chloride |

| Benzyl bromide |

| 1,4-Dibenzyl-1,2,4-triazolium bromide |

| 4-Amino-4H-1,2,4-triazole |

| 2-Bromo-1-(2,4-dibromophenyl)ethan-1-one |

| 4-Amino-1-(2-(2,4-dibromophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium bromide |

| Pyridine |

| Pyrazole |

| Indole |

| N-(2,4-Dibromobenzyl) heterocyclic derivative |

| Thiol |

| Thioether |

| Thiazolium salt |

| Thiosemicarbazide |

| Phenacyl bromide |

| 1,3-Dioxolane |

| Acyl chloride |

| Acyl anhydride |

| Aluminum chloride |

| 2,4-Dibromobenzylamine |

| Sulfonyl chloride |

| N-(2,4-Dibromobenzyl)sulfonamide |

| Triethylamine |

| Pyridine |

| N-Bromosuccinimide (NBS) |

| Sulfuric acid |

| Benzoyl peroxide |

| 4-Bromo-2-fluorotoluene |

| Aniline |

Cycloaddition Reactions (e.g., involving derived nitrilimines)ias.ac.in

The derivatization of this compound into reactive intermediates, such as nitrilimines, opens a pathway for the construction of complex heterocyclic systems through cycloaddition reactions. A significant application of this strategy is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.org

Research has demonstrated the synthesis of novel pyrrolo[3,4-c]pyrazole derivatives starting from precursors related to this compound. The process involves the in situ generation of a nitrilimine 1,3-dipole from a substituted benzaldehyde-2,4-dibromophenyl hydrazonyl bromide. wikipedia.org This transient, highly reactive species is immediately trapped by a dipolarophile, an alkene-containing molecule, to yield a stable cycloadduct.

In a specific synthetic route, various substituted benzaldehyde-2,4-dibromophenyl hydrazonyl bromides were treated with triethylamine in tetrahydrofuran (B95107). This generates the corresponding C-(substituted-phenyl)-N-(2,4-dibromophenyl)nitrilimine. wikipedia.org When this reaction is performed in the presence of N-benzyl maleimide, which acts as the dipolarophile, a [3+2] cycloaddition occurs. This reaction proceeds regio- and stereoselectively, yielding 5-benzyl-1-(2,4-dibromophenyl)-3-(4-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives in excellent yields. wikipedia.org

The reaction is typically stirred for a few hours in a cold mixture of tetrahydrofuran and then allowed to stand overnight, after which the crude product separates and can be purified by recrystallization. wikipedia.org The high efficiency and stereocontrol of this concerted pathway make it a valuable method for building complex molecular architectures. wikipedia.org

Detailed findings from the cycloaddition reactions with various substituents on the phenyl ring of the nitrilimine precursor are summarized in the table below.

Table 1: Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives via 1,3-Dipolar Cycloaddition wikipedia.org

| Entry | Substituent (R) | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 4-Cl | 5a | 88 | 193–195 |

| 2 | 3-Cl | 5b | 85 | 185–187 |

| 3 | 2-Cl | 5c | 82 | 132–133 |

| 4 | 4-CH₃ | 5d | 86 | 194–196 |

| 5 | 3-CH₃ | 5e | 81 | 142–144 |

| 6 | 2-CH₃ | 5f | 83 | 162–163 |

| 7 | 4-NO₂ | 5g | 92 | 230–232 |

| 8 | 3-NO₂ | 5h | 89 | 190–191 |

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromobenzyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂Cl) and the aromatic protons. The benzylic protons would appear as a singlet, typically downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. The aromatic region would display a more complex pattern due to the disubstitution.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the chloromethyl group (-CH₂Cl) will have a characteristic chemical shift. The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing bromine and chloromethyl substituents.

Predicted ¹H NMR Data for 2,4-Dibromobenzyl Chloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂Cl | ~ 4.6 | Singlet |

| Aromatic H-3 | ~ 7.7 | Doublet |

| Aromatic H-5 | ~ 7.4 | Doublet of Doublets |

| Aromatic H-6 | ~ 7.5 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂Cl | ~ 44 |

| Aromatic C-1 | ~ 137 |

| Aromatic C-2 | ~ 124 |

| Aromatic C-3 | ~ 133 |

| Aromatic C-4 | ~ 125 |

| Aromatic C-5 | ~ 131 |

| Aromatic C-6 | ~ 130 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, this would primarily show correlations between the aromatic protons, helping to confirm their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.eduepfl.ch An HSQC spectrum of this compound would show a cross-peak connecting the benzylic proton signal to the benzylic carbon signal, and similarly for the aromatic protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals longer-range couplings (typically over two or three bonds) between protons and carbons. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, the benzylic protons would show correlations to the C-1, C-2, and C-6 carbons of the aromatic ring, confirming the attachment of the chloromethyl group.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its functional groups.

C-H stretching : The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the -CH₂Cl group would be observed in the 3000-2850 cm⁻¹ range.

C-Cl stretching : A strong absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the 800-600 cm⁻¹ region.

C-Br stretching : The C-Br stretching vibrations are typically found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

CH₂ bending : The scissoring and wagging vibrations of the methylene (B1212753) (-CH₂) group are expected in the 1450-1250 cm⁻¹ region.

The substitution pattern on the benzene (B151609) ring gives rise to a characteristic set of bands in the FT-IR and Raman spectra. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, are particularly diagnostic of the substitution pattern and are expected in the 900-675 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| CH₂ Bending | 1450 - 1250 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Computational and Theoretical Investigations of 2,4 Dibromobenzyl Chloride

Mechanistic Pathway Elucidation through Computational Approaches

Computational and theoretical investigations into the mechanistic pathways of 2,4-Dibromobenzyl chloride are limited in publicly accessible scientific literature. However, insights into its reactive behavior can be extrapolated from broader computational studies on substituted benzyl (B1604629) chlorides and benzyl bromides. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model reaction coordinates, transition states, and intermediates. The reaction mechanisms of benzyl halides are highly sensitive to the nature and position of substituents on the aromatic ring, the nucleophile, and the solvent environment.

For benzyl halides, the primary mechanistic pathways under consideration are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) reactions. Computational studies on various substituted benzyl chlorides have shown that the preferred pathway is influenced by the electronic effects of the substituents. Electron-donating groups tend to stabilize the benzylic carbocation intermediate, thus favoring the SN1 pathway. Conversely, electron-withdrawing groups destabilize the carbocation, making the concerted SN2 mechanism more favorable.

Computational models would typically be used to calculate the activation energies for both the SN1 and SN2 pathways. The SN1 pathway would proceed through a distinct carbocation intermediate, and its stability would be a key factor. The SN2 pathway would be characterized by a single transition state where the nucleophile attacks the benzylic carbon while the chloride ion departs.

A hypothetical computational study on the solvolysis of this compound in a polar protic solvent, for instance, would likely involve the following considerations:

Calculation of Reactant and Intermediate Geometries: Optimization of the ground state geometry of this compound and the geometry of the potential 2,4-Dibromobenzyl carbocation.

Transition State Searching: Locating the transition state structure for the SN2 reaction with a solvent molecule acting as the nucleophile.

Energy Profile Calculation: Determining the relative energies of the reactants, transition states, intermediates, and products to construct a reaction energy profile. This would allow for the comparison of the activation barriers for the SN1 and SN2 pathways.

The presence of the ortho-bromo substituent could also introduce steric effects that might influence the approach of the nucleophile in an SN2 reaction, potentially altering the geometry and energy of the transition state.

While specific data tables and detailed research findings for this compound are not available, the table below illustrates the kind of data that would be generated from such a computational investigation, based on general knowledge of similar reactions.

| Parameter | SN1 Pathway | SN2 Pathway |

| Intermediate | 2,4-Dibromobenzyl carbocation | None |

| Transition State(s) | Formation of carbocation; Nucleophilic attack on carbocation | Single, concerted transition state |

| Calculated Activation Energy (hypothetical) | ΔG‡SN1 | ΔG‡SN2 |

| Key Influencing Factors | Stability of the carbocation, Solvent polarity | Steric hindrance at the reaction center, Nucleophile strength |

Further computational studies would be necessary to definitively elucidate the preferred mechanistic pathway for the reactions of this compound under various conditions.

Applications of 2,4 Dibromobenzyl Chloride in Specialized Organic Synthesis

Role as a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) Precursors

2,4-Dibromobenzyl chloride is a valuable intermediate in the synthesis of precursors for various active pharmaceutical ingredients, particularly in the development of novel mucolytic and anticonvulsant agents. The 2,4-dibromobenzyl moiety can be introduced into a target molecule to modulate its biological activity, lipophilicity, and metabolic stability.

In the field of mucolytics, which are agents that help clear mucus from the airways, derivatives of this compound are investigated for their potential therapeutic effects. The synthesis often involves the reaction of this compound with various amines or other nucleophiles to create more complex molecules that can be further elaborated into final drug candidates.

For anticonvulsant research, the introduction of the 2,4-dibromobenzyl group into heterocyclic scaffolds is a strategy employed to discover new chemical entities with potential efficacy in seizure disorders. Researchers have synthesized a range of compounds where this moiety is attached to structures like triazoles and other nitrogen-containing rings. These novel compounds are then screened for their anticonvulsant activity in preclinical models. dntb.gov.ua

Below is a table summarizing selected research findings on the use of this compound in the synthesis of API precursors.

| Precursor Type | Synthetic Approach | Resulting Compound Class | Potential Therapeutic Area |

| Mucolytic Precursor | Nucleophilic substitution with amino alcohols | Substituted benzylamines | Respiratory disorders |

| Anticonvulsant Precursor | N-alkylation of heterocyclic thiones | 1,2,4-Triazole (B32235) derivatives | Epilepsy and other seizure disorders |

Utilization in Agrochemical Synthesis

The unique substitution pattern of this compound makes it a useful starting material for the synthesis of a variety of agrochemicals, including fungicides and insecticides. The presence of the halogen atoms can enhance the biological activity and environmental persistence of the resulting pesticides.

The synthesis of these agrochemicals typically involves the reaction of this compound with other chemical intermediates to build the final active ingredient. For instance, it can be reacted with substituted phenols or heterocyclic compounds to produce ethers or N-benzyl derivatives that exhibit pesticidal properties. The specific nature of the substituents on the final molecule can be tailored to target specific pests or plant diseases.

Several patents detail the synthesis of novel agrochemical compounds derived from this compound, highlighting its commercial importance in this sector.

The following table presents examples of agrochemicals synthesized using this compound as a key intermediate.

| Agrochemical Class | Synthetic Transformation | Target Pest/Disease |

| Fungicide | Etherification with substituted phenols | Various fungal pathogens in crops |

| Insecticide | Reaction with N-heterocyclic compounds | Sucking and chewing insect pests |

| Herbicide | Derivatization to form novel benzyl (B1604629) ethers | Broadleaf and grassy weeds |

Precursor in the Development of Functional Materials

This compound serves as a monomer or a key precursor in the synthesis of functional materials, such as electroactive polymers and other advanced materials with tailored electronic and optical properties. The bromine atoms on the benzyl ring can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to build up larger conjugated systems.

The incorporation of the 2,4-dibromobenzyl unit into a polymer backbone can influence the material's solubility, thermal stability, and its ability to transport charge. These properties are crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Research in this area focuses on synthesizing novel polymers and oligomers containing the 2,4-dibromobenzyl moiety and characterizing their physical and chemical properties to assess their suitability for various material science applications.

The table below showcases the role of this compound in the development of functional materials.

| Material Type | Synthetic Method | Key Property Influenced | Potential Application |

| Electroactive Polymer | Polymerization via cross-coupling reactions | Electronic band gap, charge mobility | Organic electronics, sensors |

| Photoluminescent Material | Incorporation into conjugated oligomers | Emission wavelength, quantum yield | Organic light-emitting diodes (OLEDs) |

| High-Performance Polymer | Polycondensation reactions | Thermal stability, mechanical strength | Advanced composites, coatings |

Employment in Ligand Design for Catalytic Systems

In the field of catalysis, this compound is employed in the design and synthesis of specialized ligands for metal-based catalysts. Ligands play a critical role in determining the activity, selectivity, and stability of a catalyst. The 2,4-dibromobenzyl group can be incorporated into ligand scaffolds to fine-tune the steric and electronic properties of the resulting metal complex.

For example, this compound can be used to synthesize N-heterocyclic carbene (NHC) precursors. NHCs are a class of ligands that have found widespread use in various catalytic reactions, including cross-coupling, metathesis, and polymerization. The bromine atoms on the benzyl substituent can be further functionalized to immobilize the catalyst on a solid support or to introduce additional functionalities.

Furthermore, phosphine (B1218219) ligands, another important class of ligands in catalysis, can be modified with the 2,4-dibromobenzyl group. These modifications can impact the ligand's coordination to the metal center and, consequently, the performance of the catalyst in a given chemical transformation.

The following table provides examples of ligand types synthesized from this compound and their applications in catalysis.

| Ligand Class | Synthetic Application of this compound | Metal Complex | Catalytic Application |

| N-Heterocyclic Carbene (NHC) | N-alkylation of imidazole (B134444) or other azoles | Palladium, Ruthenium, Gold | Cross-coupling reactions, olefin metathesis |

| Phosphine Ligand | P-alkylation of primary or secondary phosphines | Rhodium, Iridium, Nickel | Asymmetric hydrogenation, hydroformylation |

| Schiff Base Ligand | Condensation with primary amines and salicylaldehydes | Cobalt, Copper, Vanadium | Oxidation reactions, polymerization |

Future Research Directions and Emerging Trends for 2,4 Dibromobenzyl Chloride

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 2,4-dibromobenzyl chloride is no exception. Future research is centered on replacing conventional synthetic methods, which often rely on harsh reagents and generate significant waste, with greener alternatives.

One promising avenue is the use of photocatalysis . Visible-light-mediated reactions, utilizing photocatalysts, offer a mild and scalable method for benzylic C-H bond chlorination. organic-chemistry.org This approach could be adapted for the selective chlorination of 2,4-dibromotoluene (B1294801), providing a more sustainable route to this compound. The use of light as a reagent minimizes the need for chemical initiators and can lead to cleaner reaction profiles.

Another area of intense investigation is biocatalysis . Enzymatic halogenation presents a highly selective and environmentally friendly alternative to chemical methods. nih.gov Halogenase enzymes, for instance, can catalyze the incorporation of chloride and bromide atoms into aromatic compounds under mild conditions. nih.gov Future work will likely focus on identifying or engineering enzymes capable of selectively chlorinating the benzylic position of 2,4-dibromotoluene.

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

This compound is a valuable precursor for a variety of organic transformations. A key area of future research lies in the development of novel catalytic systems that can enhance the selectivity and efficiency of reactions involving this compound.

Palladium-catalyzed cross-coupling reactions , such as the Sonogashira and Heck reactions, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgbeilstein-journals.orgnih.govwikipedia.orgyoutube.comorganic-chemistry.orgnih.govmdpi.comresearchgate.net While these reactions are well-established for aryl and vinyl halides, their application to benzyl (B1604629) halides, including this compound, continues to be an active area of research. nih.gov Future efforts will likely focus on designing new palladium catalysts and ligands that can achieve high selectivity for either the benzylic chloride or the aromatic bromide moieties within the this compound molecule, allowing for programmed and site-specific modifications.

The development of C-H activation methodologies also presents exciting opportunities. This strategy allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Future research could explore the use of this compound as a reagent in C-H activation reactions to introduce the 2,4-dibromobenzyl group into various organic molecules, leading to the synthesis of complex and potentially bioactive compounds.

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. d-nb.infochemicalbook.commdpi.comuniroma1.it The integration of the synthesis and subsequent reactions of this compound into continuous flow systems is a significant emerging trend.

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms at the molecular level. For this compound, advanced computational studies can provide valuable insights into its reactivity and guide the development of new synthetic methods.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. These studies can help in understanding the relative reactivity of the benzylic C-Cl bond versus the aromatic C-Br bonds, aiding in the design of selective catalytic transformations. Furthermore, computational modeling can be used to study the rotational dynamics of the organic linkers in metal-organic frameworks, which could be relevant if the dibromobenzyl framework is used in such materials. nih.gov

Predictive synthesis, guided by computational analysis, can accelerate the discovery of new reactions and optimize existing ones. By simulating reaction pathways and transition states, researchers can identify the most promising reaction conditions and catalysts for desired transformations involving this compound, reducing the need for extensive experimental screening.

Design of Next-Generation Materials Utilizing the Dibromobenzyl Framework

The unique electronic and structural properties of the 2,4-dibromobenzyl moiety make it an attractive building block for the design of novel functional materials. Future research in this area is expected to focus on incorporating this framework into various advanced materials.

Porous Organic Polymers (POPs) are a class of materials with high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. chemrxiv.orgresearchgate.netresearchgate.netmdpi.com The rigid and functionalizable nature of the 2,4-dibromobenzyl unit could be exploited in the synthesis of novel POPs. The bromine atoms can serve as sites for post-synthetic modification, allowing for the introduction of various functional groups to tailor the properties of the polymer. mdpi.com

Metal-Organic Frameworks (MOFs) are another class of porous materials constructed from metal ions or clusters and organic linkers. nih.govnih.govscispace.combohrium.comuq.edu.au The dibromobenzyl framework could be incorporated into organic linkers for the synthesis of new MOFs with unique properties. nih.govnih.govscispace.combohrium.comuq.edu.au The bromine atoms could influence the framework's electronic properties or serve as reactive sites for post-synthetic functionalization. nih.govscispace.combohrium.comuq.edu.au

The development of these next-generation materials will rely on a synergistic approach combining organic synthesis, materials science, and computational modeling to design and create materials with tailored properties for specific applications.

Q & A

Q. What are the critical safety protocols for handling 2,4-Dibromobenzyl chloride in laboratory settings?

Answer: this compound is corrosive and requires stringent safety measures:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Inspect gloves for integrity before use .

- Ventilation: Work in a fume hood to avoid inhalation of vapors. Use respiratory protection if local exhaust is insufficient .

- First Aid: In case of skin contact, immediately rinse with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .

- Storage: Keep in a locked, cool (<30°C), dry area, away from oxidizers and metals. Use corrosion-resistant containers .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Two primary methods are derived from analogous chlorinated benzyl chlorides (e.g., 2,4-Dichlorobenzyl chloride synthesis):

Bromination of Benzyl Chloride Derivatives: Direct bromination of benzyl chloride using bromine (Br₂) or HBr in the presence of Lewis acids (e.g., FeBr₃). Regioselectivity at the 2,4-positions is controlled by steric and electronic factors .

Nucleophilic Substitution: Reaction of 2,4-dibromotoluene with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

Key Consideration: Monitor reaction temperature (typically 0–40°C) to avoid over-bromination or decomposition.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-substituted byproducts during synthesis?

Answer: Di-substitution often arises from excess brominating agents or prolonged reaction times. Strategies include:

- Controlled Stoichiometry: Use a 1:2 molar ratio of benzyl chloride precursor to bromine to favor mono-substitution .

- Catalyst Selection: FeBr₃ enhances regioselectivity for 2,4-positions compared to AlBr₃, which may promote para-substitution .

- Temperature Gradients: Stepwise heating (e.g., 0°C → 25°C) improves yield while limiting side reactions.

Q. What analytical techniques effectively characterize this compound purity and detect regioisomeric impurities?

Answer:

Q. How do bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) compared to mono-brominated analogs?

Answer: The electron-withdrawing effect of bromine at 2,4-positions:

- Activates the Benzyl Position: Enhances electrophilicity at the benzylic carbon, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols).

- Deactivates the Aromatic Ring: Reduces susceptibility to electrophilic substitution, making NAS less favorable compared to mono-brominated derivatives.

Example: Reaction with sodium methoxide yields 2,4-dibromobenzyl alcohol faster than 4-bromobenzyl chloride due to increased electrophilicity .

Q. What strategies mitigate metal corrosion risks in high-temperature reactions involving this compound and metallic catalysts?

Answer:

- Catalyst Choice: Use platinum or Hastelloy reactors instead of stainless steel, which is susceptible to halogen-induced corrosion .

- Additives: Introduce corrosion inhibitors (e.g., benzotriazole) at 0.1–1% wt. to passivate metal surfaces .

- Temperature Control: Limit reactions to <100°C to reduce oxidative degradation of metals.

Methodological Challenges and Applications

Q. What recent medicinal chemistry applications utilize this compound, and how are stereochemical challenges addressed?

Answer: this compound is a key intermediate in synthesizing dibromobenzyl derivatives for:

- Neurological Agents: As seen in patent EP4001260, it forms chiral benzodiazepine analogs via coupling with piperidine derivatives .

- Stereochemical Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to maintain enantiomeric excess (>90%) during alkylation steps .

Q. How should waste containing this compound be decontaminated and disposed of?

Answer:

- Neutralization: Hydrolyze with 10% NaOH solution to convert to less hazardous 2,4-dibromobenzoic acid.

- Disposal: Collect in halogenated waste containers and incinerate at >1,200°C with scrubbers to prevent dioxin formation .

- Documentation: Comply with REACH and local regulations for halogenated waste .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported melting points for this compound?

Answer: Literature reports vary due to purity and polymorphic forms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.